Boc-3,4-dihydroxy-L-phenylalanine
Overview
Description
Boc-3,4-dihydroxy-L-phenylalanine is a useful research compound. Its molecular formula is C14H19NO6 and its molecular weight is 297.30 g/mol. The purity is usually 95%.
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Scientific Research Applications
Photoactivatable Analogue of Phenylalanine : Boc-protected derivatives of DOPA have been used to study protein synthesis. For instance, a study utilized a Boc-protected derivative of a photoactivatable analogue of phenylalanine for acylating adenosine and successfully prepared biologically active misaminoacylated tRNA, demonstrating the compound's utility in studying protein translation mechanisms (Baldini et al., 1988).
Synthesis of Phosphotyrosyl Mimetics : Boc-DOPA has been synthesized as a conformationally-constrained phosphotyrosyl mimetic. These mimetics are crucial for studying cellular signal transduction processes, indicating the compound's importance in biochemical research (Oishi et al., 2004).
Chemical Ligation in Peptide Synthesis : Boc-protected DOPA has been applied in the synthesis of peptides, demonstrating its role in chemical ligation at phenylalanine. This application is significant in the field of synthetic chemistry, particularly in the synthesis of complex peptides (Crich & Banerjee, 2007).
Pharmaceutical Intermediate Production : Large-scale synthesis of Boc-protected DOPA derivatives has been carried out for pharmaceutical intermediates, highlighting its industrial and pharmacological importance (Fox et al., 2011).
Peptide Mimics for Biological Materials : Boc-DOPA has been used in synthesizing peptide mimics of materials found in coral reefs, eggshells, and marine mollusk adhesives. This research points to its application in biomimetic materials science (Sever & Wilker, 2001).
FRET Cassettes and DNA Sequencing : The compound has been used in the design and synthesis of FRET cassettes and terminators, exploring its potential in DNA sequencing applications (Nampalli et al., 2002).
Chiral Monomers in Polymer Chemistry : Boc-DOPA derivatives have been polymerized to form chiral monomers, indicating their significance in polymer chemistry and potential applications in drug delivery systems (Kumar et al., 2012).
Properties
IUPAC Name |
3-(3,4-dihydroxyphenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO6/c1-14(2,3)21-13(20)15-9(12(18)19)6-8-4-5-10(16)11(17)7-8/h4-5,7,9,16-17H,6H2,1-3H3,(H,15,20)(H,18,19) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UJEMVSDPTZRTIL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC1=CC(=C(C=C1)O)O)C(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO6 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.30 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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